4-Vinylcyclohexanone

Electron beam lithography Photoresist Polymer sensitivity

4-Vinylcyclohexanone (CAS 1740-64-3) is a functionalized cyclic ketone featuring a cyclohexanone core with a vinyl substituent at the 4-position. This bifunctional molecule (molecular formula C₈H₁₂O, MW 124.18 g/mol) provides orthogonal reactivity: the carbonyl group enables nucleophilic additions, aldol condensations, and Michael additions, while the vinyl group facilitates polymerization, hydrofunctionalization, and cycloaddition reactions.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 1740-64-3
Cat. No. B8541548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylcyclohexanone
CAS1740-64-3
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC=CC1CCC(=O)CC1
InChIInChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h2,7H,1,3-6H2
InChIKeyFBOJROOHXLVIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylcyclohexanone (CAS 1740-64-3) – A Bifunctional Cyclohexanone Monomer and Intermediate for Specialty Polymer Synthesis and Organic Transformations


4-Vinylcyclohexanone (CAS 1740-64-3) is a functionalized cyclic ketone featuring a cyclohexanone core with a vinyl substituent at the 4-position . This bifunctional molecule (molecular formula C₈H₁₂O, MW 124.18 g/mol) provides orthogonal reactivity: the carbonyl group enables nucleophilic additions, aldol condensations, and Michael additions, while the vinyl group facilitates polymerization, hydrofunctionalization, and cycloaddition reactions . The compound is employed as a synthetic intermediate in pharmaceutical research and as a polymerizable monomer for advanced materials including photoresists, coatings, and specialty copolymers [1].

Why Simple Substitution of 4-Vinylcyclohexanone with Other Vinylcyclohexanone Isomers or Cyclohexanone Derivatives Fails in Polymer and Synthetic Applications


The position of the vinyl group on the cyclohexanone ring critically determines the compound's reactivity profile, polymerization behavior, and the properties of resulting materials. For instance, 2-vinylcyclohexanone exhibits distinct ring-expansion and photoisomerization chemistry [1], while 3-vinylcyclohexanone undergoes different radical cyclization pathways [2]. Substituting 4-vinylcyclohexanone with non-vinylated cyclohexanone eliminates polymerizability entirely. Even among vinyl-substituted cyclohexane derivatives, differences in electronic effects, steric hindrance, and tautomeric equilibria lead to divergent copolymerization kinetics and photochemical responses [3]. Consequently, direct replacement without rigorous comparative evaluation risks compromising polymer architecture, lithographic performance, and synthetic yield.

Quantitative Differentiation Evidence for 4-Vinylcyclohexanone: Head-to-Head and Cross-Study Performance Comparisons with Closest Analogs


Electron Beam Resist Sensitivity: Vinylcyclohexyl Ketone Copolymers Outperform Conventional Resists

Copolymers of vinylcyclohexyl ketone (a structural analog of 4-vinylcyclohexanone) with methyl methacrylate demonstrate superior sensitivity to electron beam radiation compared to conventional positive resists while maintaining equivalent resolution [1]. The vinylcyclohexyl ketone-based resist also exhibits high resistance to plasma-chemical etching, a critical parameter for pattern transfer fidelity [1].

Electron beam lithography Photoresist Polymer sensitivity

Synthesis Yield Optimization: Microwave-Assisted Preparation of 4-Vinylcyclohexanone Achieves 85% Yield in 30 Minutes

Microwave irradiation (100–300 W) enhances the reaction rate for 4-vinylcyclohexanone synthesis by 5–10 fold compared to conventional thermal heating, achieving an 85% yield in 30 minutes . This contrasts with traditional thermal methods that may require longer reaction times and yield lower conversions .

Microwave-assisted synthesis Vinylcyclohexanone Process chemistry

Copolymerization Mechanism Divergence: 4-Vinylcyclohexanone Derivatives Undergo Complex-Radical Copolymerization via Keto-Enol Tautomerism

Vinylcyclohexyl ketone (VCHK) and its 4-substituted derivative (V-4-Cl-CHK) copolymerize with maleic anhydride via a complex-radical mechanism driven by keto-enol tautomerism, yielding alternating copolymers [1]. In contrast, α-substituted VCHK derivatives undergo random copolymerization to produce vinyl ketone-enriched polymers [1]. The kinetic parameters, including complex-formation constants and chain growth rate ratios, have been quantitatively determined [1].

Copolymerization kinetics Vinyl ketone monomers Maleic anhydride

Orthogonal Reactivity of Vinyl and Ketone Functionalities in 4-Vinylcyclohexanone Enables Selective Transformations

4-Vinylcyclohexanone possesses two reactive functional groups—a vinyl group and a ketone—that can be selectively addressed in orthogonal chemical transformations . This contrasts with monofunctional cyclohexanone derivatives (e.g., cyclohexanone itself) which lack polymerizability, and with simple vinyl cyclohexanes (e.g., 4-vinylcyclohexene) which lack the carbonyl functionality for condensation reactions [1].

Bifunctional monomer Orthogonal reactivity Polymer synthesis

Thermal and Mechanical Property Enhancement: Poly(vinylcyclohexane) Copolymers Exhibit High Glass Transition Temperatures

Copolymers incorporating vinylcyclohexane structural units (derived from 4-vinylcyclohexanone or related monomers) demonstrate high glass transition temperatures (Tg) ranging from 110 to 160 °C, depending on substituents [1]. In comparison, styrene-based ionomers exhibit lower matrix and cluster Tgs than vinylcyclohexane-based ionomers [2]. Hydrogenation of the cyclohexenyl main-chain ring further enhances thermal stability, yielding biobased cycloolefin polymers with improved heat resistance [1].

Polymer thermal properties Glass transition temperature Vinylcyclohexane polymers

UV-Crosslinking Behavior: Vinylcyclohexyl Ketone Copolymers Readily Crosslink Under UV Irradiation

Alternating copolymers of vinylcyclohexyl ketone (VCHK) with maleic anhydride or N-p-tolylmaleimide undergo facile crosslinking upon UV irradiation [1]. In contrast, N-substituted derivatives of these copolymers decompose under similar UV exposure conditions [1]. The unsubstituted VCHK-MA and VCHK-TMI copolymers exhibit photochemical reactivity favorable for UV-curable coating and resist applications.

UV-curable polymers Photocrosslinking Vinyl ketone copolymers

Optimal Application Scenarios for 4-Vinylcyclohexanone Based on Quantitative Differentiation Evidence


Electron Beam and Deep-UV Photoresist Formulations Requiring High Sensitivity and Etch Resistance

Polymeric materials derived from 4-vinylcyclohexanone and its analogs (vinylcyclohexyl ketone copolymers) demonstrate enhanced sensitivity to electron beam and synchrotron radiation while maintaining high resolution and superior resistance to plasma-chemical etching [1]. This makes them prime candidates for advanced lithographic processes in semiconductor manufacturing, where resist sensitivity directly impacts wafer throughput and pattern transfer fidelity.

Synthesis of Alternating Copolymers with Maleic Anhydride or Maleimide for UV-Crosslinkable Coatings

4-Vinylcyclohexanone and its structural analogs undergo complex-radical copolymerization with maleic anhydride or N-p-tolylmaleimide to yield alternating copolymers that readily crosslink under UV irradiation [1]. These materials are well-suited for UV-curable coatings, adhesives, and negative-tone photoresists where rapid curing and solvent resistance are required. The alternating architecture ensures uniform composition and predictable crosslinking density.

High-Temperature Polymer Applications Requiring Elevated Tg (110–160 °C)

Polymers incorporating vinylcyclohexane structural units exhibit glass transition temperatures in the range of 110–160 °C, exceeding those of styrene-based analogs [1][2]. This thermal stability advantage positions 4-vinylcyclohexanone-derived polymers for use in high-temperature environments such as automotive under-hood components, electronic encapsulation, and aerospace composites.

Microwave-Assisted Production of 4-Vinylcyclohexanone for Cost-Effective Scaling

Microwave irradiation protocols accelerate the synthesis of 4-vinylcyclohexanone by 5–10 fold compared to thermal heating, achieving 85% yield in 30 minutes [1]. This process intensification translates to reduced energy consumption and shorter batch cycle times, enabling more economical large-scale production for procurement by research institutions and chemical manufacturers.

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